- Preparation of benzo- or pyrido-oxathiazepine derivatives as Nrf2-activating compounds, World Intellectual Property Organization, , ,

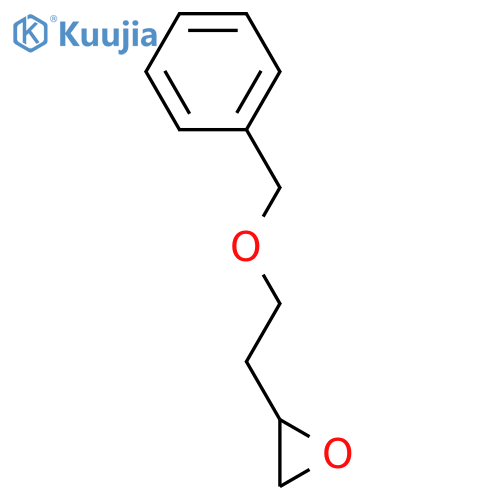

Cas no 94426-72-9 (2-2-(Benzyloxy)ethyloxirane)

2-2-(Benzyloxy)ethyloxirane structure

商品名:2-2-(Benzyloxy)ethyloxirane

2-2-(Benzyloxy)ethyloxirane 化学的及び物理的性質

名前と識別子

-

- 2-[2-(Benzyloxy)ethyl]oxirane

- 2-(2-(benzyloxy)ethyl)oxirane

- 2-(2-phenylmethoxyethyl)oxirane

- Oxirane, [2-(phenylmethoxy)ethyl]-

- (+/-)-(2-phenylmethoxyethyl)oxirane

- (+/-)-[2-(benzyloxy)ethyl]oxirane

- (+/-)-1-(benzyloxy)but-3-ene oxide

- (+/-)-4-benzyloxy-1,2-epoxybutane

- 1-(benzyloxy)-3-butene oxide

- Oxirane,[2-(phenylmethoxy)ethyl]

- (2S)-2-[2-(Benzyloxy)ethyl]oxirane

- MLS001075819

- WEEINLJFNLBGTR-UHFFFAOYSA-N

- Oxirane, 2-[2-(phenylmethoxy)ethyl]-

- SY028858

- SMR000639330

- 2-[2-(Phenylmethoxy)ethyl]oxirane (ACI)

- Oxirane, [2-(phenylmethoxy)ethyl]- (9CI)

- (2-Benzyloxyethyl)oxirane

- [2-(Phenylmethoxy)ethyl]oxirane

- MFCD00153925

- MFCD27934088

- CS-11726

- (R)-2-[2-(Benzyloxy)ethyl]oxirane

- A10556

- 94426-72-9

- AKOS027257081

- DTXSID20447190

- DA-00435

- EN300-322262

- CS-0112897

- SR-01000781929

- SCHEMBL2186409

- CHEMBL1482506

- SY263579

- SR-01000781929-2

- Z1861993933

- 2-2-(Benzyloxy)ethyloxirane

-

- MDL: MFCD27934088

- インチ: 1S/C11H14O2/c1-2-4-10(5-3-1)8-12-7-6-11-9-13-11/h1-5,11H,6-9H2

- InChIKey: WEEINLJFNLBGTR-UHFFFAOYSA-N

- ほほえんだ: O(CCC1CO1)CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 178.09900

- どういたいしつりょう: 178.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.8

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- PSA: 21.76000

- LogP: 1.99210

2-2-(Benzyloxy)ethyloxirane セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

2-2-(Benzyloxy)ethyloxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183537-250mg |

2-(2-(Benzyloxy)ethyl)oxirane |

94426-72-9 | 98+% | 250mg |

¥756.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183537-5g |

2-(2-(Benzyloxy)ethyl)oxirane |

94426-72-9 | 98+% | 5g |

¥4031.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183537-25g |

2-(2-(Benzyloxy)ethyl)oxirane |

94426-72-9 | 98+% | 25g |

¥11681.00 | 2024-04-24 | |

| Enamine | EN300-322262-0.5g |

2-[2-(benzyloxy)ethyl]oxirane |

94426-72-9 | 95.0% | 0.5g |

$101.0 | 2025-03-19 | |

| eNovation Chemicals LLC | Y1050402-5g |

Oxirane, [2-(phenylmethoxy)ethyl]- |

94426-72-9 | 95% | 5g |

$495 | 2024-06-06 | |

| TRC | B287528-100mg |

2-[2-(Benzyloxy)ethyl]oxirane |

94426-72-9 | 100mg |

$ 70.00 | 2022-06-07 | ||

| abcr | AB494248-5 g |

2-[2-(Benzyloxy)ethyl]oxirane, 95%; . |

94426-72-9 | 95% | 5g |

€697.00 | 2023-04-19 | |

| Chemenu | CM324836-5g |

2-[2-(Benzyloxy)ethyl]oxirane |

94426-72-9 | 95% | 5g |

$400 | 2021-06-09 | |

| eNovation Chemicals LLC | Y1050402-25g |

Oxirane, [2-(phenylmethoxy)ethyl]- |

94426-72-9 | 95% | 25g |

$1395 | 2024-06-06 | |

| Apollo Scientific | OR471534-1g |

2-[2-(Benzyloxy)ethyl]oxirane |

94426-72-9 | 1g |

£167.00 | 2023-09-02 |

2-2-(Benzyloxy)ethyloxirane 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Benzene , Dichloromethane ; 0 °C; 0 °C → rt; 14 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane

リファレンス

- Stereoselective synthesis of (±)-methyl homononactate and (±)-methyl 8-epi-homononactate, Tetrahedron, 1988, 44(22), 6889-96

合成方法 3

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 0 °C

リファレンス

- The first stereoselective and the total synthesis of Leiocarpin C and total synthesis of (+)-Goniodiol, Tetrahedron Letters, 2008, 49(48), 6765-6767

合成方法 4

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; -20 °C; -20 °C → rt; overnight, rt

リファレンス

- Pyridinyl-heterocycles as isocitrate dehydrogenase 1 inhibitors and their preparation, therapeutically active compositions and their methods of use, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 6 h, 0 °C → rt

リファレンス

- First diastereoselective total synthesis of bicyclic styryl lactone: (1R,5R,7R)-7-((E)-styryl)-2,6-dioxabicyclo[3.3.1]nonan-3-one, Results in Chemistry, 2023, 5,

合成方法 6

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; rt

リファレンス

- A concise stereoselective total synthesis of botryolide B, Tetrahedron Letters, 2010, 51(31), 4020-4022

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium hydride Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ; 1 min, rt; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 3 h, 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 3 h, 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Cyclohexanones by Rh-Mediated Intramolecular C-H Insertion, Journal of Organic Chemistry, 2013, 78(19), 9772-9780

合成方法 8

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

リファレンス

- First stereoselective total synthesis of Neocosmosin A: a facile approach, Tetrahedron Letters, 2014, 55(41), 5629-5631

合成方法 9

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform

リファレンス

- Regioselective opening of simple epoxides with diisopropylamine trihydrofluoride, Journal of Organic Chemistry, 1988, 53(5), 1026-30

合成方法 10

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 2 h, rt

リファレンス

- Studies directed towards the synthesis of bryostatin: a stereoselective synthesis of the C7-C16 fragment, Synthesis, 2012, 44(19), 3077-3084

合成方法 11

はんのうじょうけん

1.1 Reagents: Sodium hydride Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ; 0 °C; 18 h, 0 °C

リファレンス

- Preparation of pyrrolopyridine derivatives as HIV inhibitors, Korea, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.2 0 °C; 16 h, 0 °C

1.3 Reagents: Sodium chloride Solvents: Water

1.4 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, 0 °C

1.2 0 °C; 16 h, 0 °C

1.3 Reagents: Sodium chloride Solvents: Water

1.4 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, 0 °C

リファレンス

- Structure-Activity Relationships of 6- and 8-Gingerol Analogs as Anti-Biofilm Agents, Journal of Medicinal Chemistry, 2017, 60(23), 9821-9837

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran

1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane

1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane

リファレンス

- Stereoselective synthesis of (±)-methyl nonactate and (±)-methyl 8-epi-nonactate, Tetrahedron Letters, 1987, 28(31), 3597-600

合成方法 14

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C → rt; 14 h, rt

リファレンス

- Preparation of benzo- or pyrido-oxathiazepine 1,1-dioxide compounds having Nrf2-activating effect, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 30 min, 0 °C; 24 h, rt

リファレンス

- A convenient synthesis of the enantiomerically pure (S)-2,4-dihydroxybutyl-4-hydroxybenzoate using hydrolytic kinetic resolution, Synthetic Communications, 2018, 48(16), 2093-2098

合成方法 16

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, 0 °C

リファレンス

- A concise stereoselective total synthesis of diplodialide C, Monatshefte fuer Chemie, 2015, 146(11), 1921-1926

合成方法 17

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, 0 °C

リファレンス

- Total synthesis of (+)-anamarine, Organic & Biomolecular Chemistry, 2012, 10(13), 2647-2655

合成方法 18

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 23 h, rt

リファレンス

- Preparation of 4-isopropylchroman-3-ol compounds as T-type calcium channel antagonists, Korea, , ,

2-2-(Benzyloxy)ethyloxirane Raw materials

2-2-(Benzyloxy)ethyloxirane Preparation Products

2-2-(Benzyloxy)ethyloxirane 関連文献

-

Rama M. Shakaroun,Hui Li,Philippe Jéhan,Marielle Blot,Ali Alaaeddine,Jean-Fran?ois Carpentier,Sophie M. Guillaume Polym. Chem. 2021 12 4022

-

Roberto G. S. Berlinck,Ariane F. Bertonha,Mirelle Takaki,Julie P. G. Rodriguez Nat. Prod. Rep. 2017 34 1264

-

Krishnammagari Suresh Kumar,Cirandur Suresh Reddy Org. Biomol. Chem. 2012 10 2647

94426-72-9 (2-2-(Benzyloxy)ethyloxirane) 関連製品

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94426-72-9)2-2-(Benzyloxy)ethyloxirane

清らかである:99%

はかる:100g

価格 ($):4597.0